Cas no 4044-98-8 (6-bromo-2-phenylimidazo1,2-apyridine)
6-bromo-2-phenylimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2-phenylimidazo[1,2-a]pyridine
- 6-BROMO-2-PHENYL-IMIDAZO[1,2-A]PYRIDINE
- 5-Brom-2-phenyl-imidazo<1.2-a>pyridin
- JECUQJPFGTUNCJ-UHFFFAOYSA-N
- 6-bromo-2-phenyl-4-hydroimidazo[1,2-a]pyridine
- Oprea1_452904
- Oprea1_519845
- STL417064
- 5450AB
- MB00948
- 2-Phenyl-6-bromoimidazo[1,2-a]pyridine
- ST028062
- BC4123246
- AX8163269
- 6-Bromo-2-phenylimidazo[1,2-a]pyridine #
- 6-brom
- SY276651
- J-518345
- DTXSID70347595
- CS-0156396
- AS-10340
- A6765
- doi:10.14272/JECUQJPFGTUNCJ-UHFFFAOYSA-N.1
- MFCD00219253
- 6-Bromo-2-phenylimidazo[1,2-a]pyridine, AldrichCPR
- 4044-98-8
- DB-070010
- 6-bromo-2-phenyl-imidazo [1,2-a] pyridine
- 6-bromo-2-phenylH-imidazo[1,2-a]pyridine;6-BROMO-2-PHENYLIMIDAZO[1,2-A]PYRIDINE
- 10.14272/JECUQJPFGTUNCJ-UHFFFAOYSA-N.1
- SCHEMBL970456
- Imidazo[1,2-a]pyridine, 6-bromo-2-phenyl-
- F1967-5716
- AKOS000416738
- 6-bromo-2-phenylimidazo1,2-apyridine
-
- MDL: MFCD00219253
- Inchi: 1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
- InChI Key: JECUQJPFGTUNCJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=NC(C3C=CC=CC=3)=CN2C=1
Computed Properties
- Exact Mass: 271.99500
- Monoisotopic Mass: 271.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.3
- XLogP3: 4.1
Experimental Properties
- Density: 1.48
- Refractive Index: 1.676
- PSA: 17.30000
- LogP: 3.76380
6-bromo-2-phenylimidazo1,2-apyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330;P501
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Room temperature
6-bromo-2-phenylimidazo1,2-apyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-2-phenylimidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 52709-1/G |
6-BROMO-2-PHENYLIMIDAZO[1,2-A]PYRIDINE |
4044-98-8 | 97% | 1g |
$47 | 2023-09-17 | |
| AstaTech | 52709-5/G |
6-BROMO-2-PHENYLIMIDAZO[1,2-A]PYRIDINE |
4044-98-8 | 97% | 5g |
$140 | 2023-09-17 | |
| AstaTech | 52709-25/G |
6-BROMO-2-PHENYLIMIDAZO[1,2-A]PYRIDINE |
4044-98-8 | 97% | 25/G |
$420 | 2022-06-02 | |
| Fluorochem | 221847-10g |
6-Bromo-2-phenylimidazo[1,2-a]pyridine |
4044-98-8 | 95% | 10g |
£75.00 | 2022-03-01 | |
| TRC | B275736-100mg |
6-Bromo-2-phenylimidazo[1,2-a]pyridine |
4044-98-8 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B275736-500mg |
6-Bromo-2-phenylimidazo[1,2-a]pyridine |
4044-98-8 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B275736-1g |
6-Bromo-2-phenylimidazo[1,2-a]pyridine |
4044-98-8 | 1g |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM122-5g |
6-bromo-2-phenylimidazo1,2-apyridine |
4044-98-8 | 97% | 5g |
493.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM122-1g |
6-bromo-2-phenylimidazo1,2-apyridine |
4044-98-8 | 97% | 1g |
163.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM122-250mg |
6-bromo-2-phenylimidazo1,2-apyridine |
4044-98-8 | 97% | 250mg |
79CNY | 2021-05-08 |
6-bromo-2-phenylimidazo1,2-apyridine Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 6-bromo-2-phenylimidazo1,2-apyridine
6-Bromo-2-Phenylimidazo[1,2-a]pyridine: A Promising Compound in Medicinal Chemistry (CAS No. 4044-98-8)
6-Bromo-2-phenylimidazo[1,2-a]pyridine (CAS No. 4044-98-8) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The structural framework of 6-bromo-2-phenylimidazo[1,2-a]pyridine is characterized by a fused imidazole and pyridine ring system, with a bromine substituent at the 6-position and a phenyl group at the 2-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential therapeutic applications of 6-bromo-2-phenylimidazo[1,2-a]pyridine in various disease models. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent anti-inflammatory effects in both in vitro and in vivo models. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation in conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 6-bromo-2-phenylimidazo[1,2-a]pyridine has also been investigated for its anticancer activity. Studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of signaling pathways such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 6-bromo-2-phenylimidazo[1,2-a]pyridine is another area of active research. Preliminary studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial for ensuring that the drug can effectively reach its target site and exert its therapeutic effects without causing significant side effects.
To further enhance the therapeutic potential of 6-bromo-2-phenylimidazo[1,2-a]pyridine, researchers are exploring various derivative compounds with modified functional groups. For example, substituting the bromine atom with other halogens or introducing additional functional groups can potentially improve the compound's potency and selectivity. These efforts aim to optimize the drug's efficacy while minimizing toxicity.
The synthesis of 6-bromo-2-phenylimidazo[1,2-a]pyridine involves a multi-step process that typically starts with the formation of an imidazole ring followed by the introduction of the pyridine moiety and subsequent bromination at the 6-position. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications.
In conclusion, 6-bromo-2-phenylimidazo[1,2-a]pyridine (CAS No. 4044-98-8) represents a promising lead compound in medicinal chemistry with a wide range of potential applications. Its unique structural features and biological activities make it a valuable candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.
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